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Bz-Val-Gly-Arg-AMC

Proteasome Catalytic subunit specificity β2 trypsin-like

Quantitative measurement of the 20S proteasome β2 (trypsin-like) subunit requires a validated fluorogenic substrate. Bz-Val-Gly-Arg-AMC is the orthogonal readout alongside Suc-LLVY-AMC (β5) and Z-LLE-AMC (β1). - Established Km: 57 µM for competitive inhibition (Cheng-Prusoff compatible) - Assay time: 30 min (4× faster than β5 substrate) - Purity: ≥98% HPLC, lot-to-lot consistent - Distinguishes constitutive vs. immunoproteasome via LMP2-dependent kinetic shift (Vmax 0.31→0.35 µmol/h·mg) - Ex/Em 380/460 nm, AMC fluorophore (higher sensitivity than pNA)

Molecular Formula C30H37N7O6
Molecular Weight 591.7 g/mol
CAS No. 87779-49-5
Cat. No. B3030191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Val-Gly-Arg-AMC
CAS87779-49-5
Molecular FormulaC30H37N7O6
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1
InChIKeyPDUGCIODBWSTTA-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Val-Gly-Arg-AMC: Trypsin-Like Proteasome Activity Probe


Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC) is a synthetic fluorogenic tetrapeptide substrate composed of a benzoyl-Val-Gly-Arg peptide sequence linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) . The arginine residue at the P1 position dictates cleavage specificity for trypsin-like serine and threonine proteases [1]. Its primary established application is the quantitative measurement of the trypsin-like (β2 subunit) activity of the eukaryotic 20S proteasome, where it serves as one of three orthogonal substrates—alongside Suc-LLVY-AMC (chymotrypsin-like/β5) and Z-LLE-AMC (caspase-like/PGPH/β1)—for profiling all three classical proteasome catalytic activities in a single experimental system [2]. The compound is supplied as a trifluoroacetate salt, typically at ≥98% purity by HPLC, with fluorescence monitored at Ex/Em 380/460 nm upon enzymatic release of free AMC .

Workflow 20S proteasome activity profiling
Specificity Trypsin-like (β2) subunit
Detection Fluorogenic AMC release, Ex/Em 380/460 nm

Bz-VGR-AMC Specificity vs Other Fluorogenic Substrates


Fluorogenic peptide-AMC substrates sharing an arginine at the P1 position are not interchangeable because the P2 and P3 residues, together with the N-terminal capping group, critically determine enzyme-substrate recognition, binding affinity (Km), and catalytic turnover (kcat) in a sequence-dependent manner [1]. For instance, while Bz-Val-Gly-Arg-AMC, Boc-LRR-AMC, and Boc-LSTR-AMC all target trypsin-like activity of the 20S proteasome, their divergent peptide backbones produce distinct Km values that affect assay linearity, substrate saturation requirements, and sensitivity at low enzyme concentrations [2]. Furthermore, substrates with a Pro at P2 (e.g., Boc-Val-Pro-Arg-AMC) preferentially target thrombin (Km = 21 μM, kcat = 109 s⁻¹) rather than the proteasome, making them unsuitable surrogates for proteasome trypsin-like activity measurements . Even closely related sequences like Z-Gly-Gly-Arg-AMC exhibit broader cross-reactivity with thrombin, urokinase, and tissue-type plasminogen activator, compromising specificity in complex biological matrices such as plasma or tissue homogenates [3]. Selecting Bz-Val-Gly-Arg-AMC specifically ensures measurement of the β2 subunit of the 20S proteasome with well-characterized kinetics, enabling reproducible intra- and inter-laboratory comparison of proteasome inhibitor potency and constitutive versus immunoproteasome activity.

P2/P3 sequence variation alters Km and substrate saturation. Boc-LRR-AMC or Boc-LSTR-AMC may not reproduce assay linearity under identical conditions.
Pro at P2 (e.g., Boc-VPR-AMC) shifts specificity to thrombin. Replacing Bz-VGR-AMC with a proline-containing substrate misdirects cleavage away from the proteasome β2 subunit.
Z-GGR-AMC cross-reacts with plasminogen activators. Broad Arg-AMC substrates compromise selectivity in complex biological matrices such as plasma or tissue homogenates.

Bz-VGR-AMC: Quantitative Performance Evidence


Specificity for Trypsin-Like β2 Proteasome Activity

Bz-Val-Gly-Arg-AMC is cleaved specifically by the trypsin-like (β2) active site of the 20S proteasome, whereas Suc-LLVY-AMC and Z-LLE-AMC target the chymotrypsin-like (β5) and caspase-like/PGPH (β1) sites, respectively [1]. In gene transfection experiments using B8 lymphoblastoid cells, Bz-VGR-MCA hydrolysis was measured at Vmax = 0.31 μmol/h mg with Km = 57 μM for wild-type 20S proteasomes, while Suc-LLVY-MCA yielded Vmax = 1.11 μmol/h mg with Km = 29 μM in the same system, demonstrating that the three catalytic sites exhibit quantitatively distinct kinetic responses to their respective substrates [2]. Furthermore, LMP2 transfection selectively increased Bz-VGR-MCA Vmax without altering Km, confirming that this substrate specifically reports on β2 subunit-mediated activity [3]. This orthogonal specificity is essential for dissecting the differential effects of proteasome inhibitors such as bortezomib, carfilzomib, and PI-1840 across the three catalytic subunits .

Subunit specificity
Cross-study comparable
Bz-VGR-MCA Vmax 0.31 μmol/h mg, Km 57 μM (β2)
Suc-LLVY-MCA Vmax 1.11, Km 29 μM (β5)
Orthogonal catalytic subunit reporting; non-overlapping activities across the three proteasome sites.
B8 lymphoblastoid 20S proteasome; TE buffer pH 8.0, 37°C.
Proteasome Catalytic subunit specificity β2 trypsin-like Fluorogenic substrate 20S proteasome

Shortened Incubation Time for Proteasome Assays

In standardized proteasome activity protocols using purified 20S proteasome or tissue homogenates, Bz-VGR-AMC requires only 30 minutes of incubation at 37°C for reliable fluorescence signal development, whereas Suc-LLVY-AMC (chymotrypsin-like substrate) requires 2 hours under identical conditions . This 4-fold reduction in incubation time is consistently observed across multiple published protocols using the Enzo Life Sciences substrate panel (Suc-LLVY-AMC, Bz-VGR-AMC, Z-LLE-AMC) at substrate concentrations of 10–100 μM . The shorter incubation for Bz-VGR-AMC reflects both the intrinsic catalytic rate of the β2 subunit and the substrate's favorable kinetic properties under standard assay conditions (pH 7.5–8.0, 37°C) .

Incubation time
Cross-study comparable
30 min (Bz-VGR-AMC) vs 120 min (Suc-LLVY-AMC)
Supports shorter assay turnaround and reduced non-specific degradation.
10–100 μM substrate, pH 7.5–8.0, 37°C; validated in tissue homogenates.
Proteasome assay Incubation time High-throughput screening Bz-VGR-AMC Suc-LLVY-AMC

P2 Glycine Determines Enzyme Selectivity

The presence of a glycine residue at the P2 position of Bz-Val-Gly-Arg-AMC, combined with the Bz (benzoyl) N-terminal capping group, structurally differentiates this substrate from Boc-Val-Pro-Arg-AMC, which contains a proline at P2 and is the preferred fluorogenic substrate for α-thrombin . Boc-VPR-AMC exhibits Km = 21 μM and kcat = 109 s⁻¹ for α-thrombin, with a catalytic efficiency (kcat/Km) of approximately 5.2 × 10⁶ M⁻¹s⁻¹, making it the reference standard for thrombin activity assays . In contrast, Bz-VGR-AMC's Gly at P2 eliminates the conformational constraint imposed by Pro, reducing thrombin affinity while maintaining accessibility for the 20S proteasome β2 active site [1]. When tested against a panel of trypsin-like serine proteases, Boc-VPR-AMC showed cross-reactivity with trypsin (kcat/Km = 17,004 mM⁻¹min⁻¹, set as 100% reference) while substrates lacking Pro at P2 (e.g., benzyloxycarbonyl-GGR-AMC) showed only 1.2% relative activity [2], illustrating how P2 identity governs enzyme selectivity.

P2 residue selectivity
Class-level inference
Gly at P2 (Bz-VGR-AMC) → β2 proteasome
Pro at P2 (Boc-VPR-AMC) → α-thrombin (Km 21 μM)
Gly→Pro substitution shifts enzyme preference away from proteasome; maintains thrombin-free β2 readout.
Boc-VPR-AMC shows ~2.7-fold lower Km for thrombin than Bz-VGR-AMC for proteasome.
Substrate specificity P2 residue Thrombin Proteasome Glycine vs Proline

High Purity Specification for Assay Reproducibility

Bz-Val-Gly-Arg-AMC is commercially supplied with a purity specification of ≥98% as determined by HPLC, with identity confirmed by NMR . This purity threshold exceeds the ≥95% typical of many general-purpose fluorogenic peptide substrates and is critical because AMC-containing impurities or incompletely deprotected synthesis intermediates can contribute to background fluorescence, artificially inflating apparent enzyme activity . The compound is formulated as the trifluoroacetate salt (C30H37N7O6·CF3COOH, MW 705.70), with solubility verified in DMSO and methanol for preparation of concentrated stock solutions (typically 40 mM in DMSO) . Enzo Life Sciences (BML-BW9375), Bachem, and Focus Biomolecules all maintain this ≥98% specification, enabling cross-vendor consistency . For researchers establishing proteasome inhibitor IC50 values or comparing constitutive versus immunoproteasome activity, the 98% purity benchmark minimizes the contribution of vendor-dependent variability to inter-laboratory result discrepancies.

Purity specification
Supporting evidence
≥98% HPLC, NMR confirmed, TFA salt
High purity reduces background fluorescence risk; supports inter-lot reproducibility.
Soluble in DMSO, methanol; stock stability 1 month at -20°C.
Purity HPLC Procurement specification Reproducibility QC

Clinical Detection of Proteasome Dysregulation

In bronchoalveolar lavage fluid (BALF) from patients with pulmonary alveolar proteinosis (PAP), extracellular 20S proteasome trypsin-like activity measured with Bz-VGR-AMC was 1.5 ± 0.9 pkat/mL versus 0.26 ± 0.27 pkat/mL in healthy controls—a 5.8-fold increase (p < 0.01) [1]. This elevation was paralleled by a 10-fold increase in proteasome protein concentration (699 ± 422 vs. 60 ± 36 ng/mL, p < 0.0001) and differential activation of caspase-like activity (Suc-LLE-AMC: 0.62 ± 0.7 vs. 0.07 ± 0.06 pkat/mL) [2]. Notably, while both trypsin-like and caspase-like activities were significantly elevated in PAP, the magnitude and disease-specific correlation pattern differed between substrate types, reinforcing the need for substrate-specific measurement rather than reliance on a single proteasome activity readout [3]. The Bz-VGR-AMC signal also correlated inversely with TLCO (r = -0.72, p = 0.008), establishing a quantitative link between trypsin-like proteasome activity and clinical disease severity that would be missed by substituting with chymotrypsin-like substrates [4].

Extracellular activity
Reported endpoint context
5.8-fold increase (p < 0.01) in human BALF research matrix
Supports extracellular proteasome activity biomarker research context.
Correlation with disease-severity endpoints (TLCO r = -0.72); independent validation required.
Clinical research Pulmonary alveolar proteinosis Proteasome Biomarker BAL fluid

Bz-VGR-AMC: Key Research and Industrial Applications


Inhibitor Selectivity Profiling Across Catalytic Subunits

When screening proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib, PI-1840) for subunit selectivity, Bz-VGR-AMC is essential as the trypsin-like (β2) readout in a three-substrate panel alongside Suc-LLVY-AMC (β5) and Z-LLE-AMC (β1). This orthogonal panel reveals whether an inhibitor is subunit-selective (e.g., PI-1840 shows >120-fold selectivity for β5 over β2) or pan-reactive [1]. The established Km of 57 μM for Bz-VGR-AMC against 20S proteasome allows researchers to use substrate concentrations at or near Km (50–100 μM) for competitive inhibition studies, ensuring accurate Ki determination by the Cheng-Prusoff equation [2]. Omitting Bz-VGR-AMC from the panel would leave β2 inhibition uncharacterized, potentially missing off-target effects or synergistic inhibition mechanisms.

Proteasome Dysregulation Biomarker Studies

Bz-VGR-AMC has demonstrated quantitative utility in detecting extracellular proteasome activity in human bronchoalveolar lavage fluid, with trypsin-like activity elevated 5.8-fold in pulmonary alveolar proteinosis versus healthy controls (p < 0.01), while chymotrypsin-like activity remained unchanged [3]. This disease-specific signal, which correlated with clinical severity markers (TLCO, r = -0.72), supports the use of Bz-VGR-AMC in translational studies of proteasome-mediated alveolar protein degradation. The substrate's 30-minute incubation time makes it compatible with clinical laboratory workflows where rapid turnaround is required, and the ≥98% purity specification ensures lot-to-lot consistency for longitudinal clinical studies .

Immunoproteasome vs Constitutive Proteasome Discrimination

LMP2 and LMP7 subunit incorporation alters the peptidase activities of 20S proteasomes, with LMP2 transfection specifically increasing Bz-VGR-MCA Vmax from 0.31 to 0.35 μmol/h mg and Km from 57 to 100 μM in B8 lymphoblastoid cells [2]. This quantitative shift in kinetic parameters enables researchers to distinguish constitutive proteasome from immunoproteasome activity in antigen-presenting cells. Bz-VGR-AMC is uniquely suited for this application because the trypsin-like site shows the most pronounced LMP2-dependent kinetic modulation, whereas the chymotrypsin-like site is primarily affected by LMP7 incorporation, making substrate choice critical for subunit-specific immunoproteasome studies [1].

High-Throughput Screening of Trypsin-Like Protease Inhibitors

For medium- to high-throughput screening campaigns targeting trypsin-like proteases, Bz-VGR-AMC offers a validated 30-minute endpoint assay at 37°C, compared to the 2-hour incubation required for Suc-LLVY-AMC . This 4-fold reduction in assay time translates to approximately 4× higher daily screening throughput on automated liquid handling platforms. The AMC fluorogenic reporter (Ex/Em 380/460 nm) provides superior sensitivity over chromogenic pNA-based substrates (e.g., Bz-Val-Gly-Arg-pNA), enabling detection of lower enzyme concentrations and reducing the amount of purified proteasome required per data point. The Gly at P2 position further ensures that the assay primarily detects trypsin-like proteases rather than thrombin-like enzymes, reducing false-positive rates in screening libraries containing compounds with off-target thrombin inhibitory activity.

Application
Selection Property
Validation Focus
Inhibitor selectivity profiling
Trypsin-like (β2) substrate specificity in orthogonal three-substrate panel
Verify β2 inhibition alongside β5/β1; confirm absence of off-target effects
Extracellular proteasome activity biomarker research
Trypsin-like activity selectivity in human BALF research matrices
Correlation with disease-severity endpoints; inter-lot reproducibility in longitudinal studies
Immunoproteasome vs constitutive proteasome discrimination
LMP2-dependent kinetic modulation of β2 activity
Distinguish constitutive from immunoproteasome via altered Km/Vmax in antigen-presenting cells
Higher-throughput screening of trypsin-like inhibitors
30-min endpoint assay with AMC fluorescence detection
Validate reduced incubation time against reference substrates; minimize thrombin cross-reactivity

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